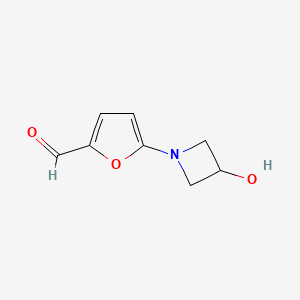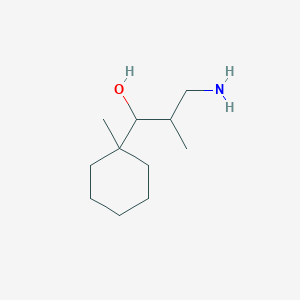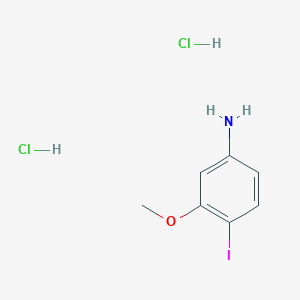
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO3 It features a furan ring substituted with a hydroxyazetidine group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like palladium diacetate . The reaction is carried out at room temperature for a short duration, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-(3-Hydroxyazetidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Hydroxyazetidin-1-yl)furan-2-methanol.
Substitution: 5-(3-Hydroxyazetidin-1-yl)-2-bromofuran or 5-(3-Hydroxyazetidin-1-yl)-2-chlorofuran.
Applications De Recherche Scientifique
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furan-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a hydroxyazetidine group.
5-(3-Hydroxy-1-azetidinyl)-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a hydroxyazetidine group and a furan ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
5-(3-hydroxyazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c10-5-7-1-2-8(12-7)9-3-6(11)4-9/h1-2,5-6,11H,3-4H2 |
Clé InChI |
SEOFKDZTEGJWKA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=CC=C(O2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)








![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)




